(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
The compound (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic derivative featuring a diazinane core substituted with aromatic groups. The Z-configuration at the methylidene bond is critical for its stereochemical stability and intermolecular interactions. Key structural features include:
- 4-Ethoxyphenyl group: Introduces electron-donating ethoxy substituents, enhancing lipophilicity compared to methoxy analogs.
- This compound’s synthesis likely involves condensation reactions under controlled conditions, as seen in analogous diazinane derivatives .
Properties
IUPAC Name |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c1-3-30-14-7-5-13(6-8-14)22-19(25)15(18(24)21-20(22)26)10-12-4-9-17(29-2)16(11-12)23(27)28/h4-11H,3H2,1-2H3,(H,21,24,26)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDDNDQPRKGCBD-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a diazinane core with various substituents that may influence its biological properties. The presence of the ethoxy and methoxy groups enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Activity : Certain analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.
The biological activity of the compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, thereby reducing oxidative damage.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The presence of nitro and methoxy groups can enhance binding affinity to biological receptors, influencing signaling pathways.
1. Antioxidant Activity
A study evaluating similar diazinane derivatives reported significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of electron-donating groups like methoxy enhances this property.
2. Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
3. Cytotoxicity Against Cancer Cells
Research on the cytotoxic effects revealed that the compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism involved caspase activation and DNA fragmentation.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that diazinane derivatives possess notable antimicrobial properties. For instance, compounds structurally related to (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione have been synthesized and evaluated for their efficacy against various bacterial strains. A study highlighted the importance of substituents on the phenyl ring in enhancing antibacterial activity, suggesting that modifications can lead to improved therapeutic agents .
Anticancer Properties
The compound's structure allows for potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that similar diazinane derivatives can inhibit tumor cell proliferation in vitro. For example, compounds with similar functional groups were tested against several cancer cell lines and exhibited IC50 values indicating significant cytotoxicity .
Chemical Synthesis and Catalysis
Synthetic Applications
this compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized this compound to develop new synthetic pathways for creating biologically active molecules .
Catalytic Properties
Recent studies have explored the use of diazinane derivatives as catalysts in organic reactions. The presence of electron-withdrawing groups enhances their reactivity, making them suitable for catalyzing reactions such as Michael additions and Diels-Alder reactions. This catalytic ability opens avenues for developing greener synthetic methodologies .
Material Science
Polymerization Studies
The compound's ability to participate in polymerization reactions has been investigated for creating novel materials with specific properties. For instance, incorporating this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical strength .
Nanotechnology Applications
There is emerging interest in using diazinane derivatives in nanotechnology, particularly in the development of nanocomposites. The compound's unique electronic properties allow it to be integrated into nanostructures for applications in sensors and electronic devices.
Case Studies
Chemical Reactions Analysis
Oxidation Reactions
The methylidene group (C=C) and nitro (NO₂) functional groups are primary targets for oxidation.
Reduction Reactions
The nitro group and conjugated system are susceptible to reduction.
Substitution Reactions
Electrophilic and nucleophilic substitutions may occur at reactive sites.
Cycloaddition and Ring-Opening Reactions
The methylidene group may participate in cycloadditions, while the diazinane ring could undergo ring-opening under extreme conditions.
Photochemical Reactions
The nitro group and conjugated system may undergo photochemical transformations.
Key Structural Influences on Reactivity:
-
Nitro Group : Enhances electrophilic substitution on the aromatic ring and participates in redox reactions.
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Methoxy/Ethoxy Groups : Direct substitution patterns and stabilize intermediates via resonance.
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Methylidene Linker : Enables conjugation with the diazinane ring, increasing susceptibility to addition reactions.
Experimental validation is recommended due to the lack of direct data for this compound. Prior studies on analogs (e.g., ) suggest these pathways are plausible but may require optimization of conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Diazinane Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): The target compound’s nitro group at the 3-position likely increases electrophilicity, favoring interactions with nucleophilic biological targets. In contrast, the methoxy group in ’s furyl derivative enhances resonance stabilization . Lipophilicity: The ethoxy group in the target compound improves membrane permeability compared to methoxy analogs (e.g., ). Fluorine in ’s compound further augments bioavailability .
Stereochemical Impact: Z-configuration in the target compound and derivatives ensures planar geometry, facilitating π-π stacking with aromatic residues in enzymes.
Biological Relevance :
- Indolyl and furyl substituents () are associated with kinase inhibition and antimicrobial activity, though specific data for the target compound remain unexplored .
- Trimethoxyphenyl derivatives () exhibit antioxidant properties, suggesting the target compound’s nitro group could shift activity toward redox-modulating pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
